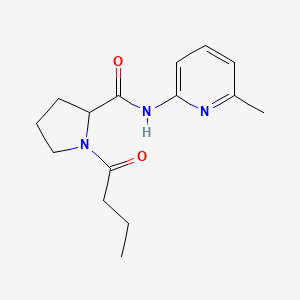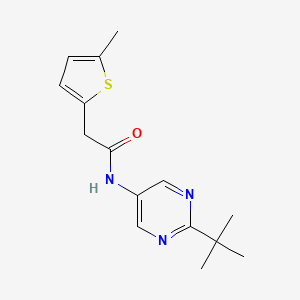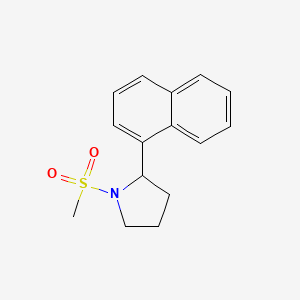
4-(2,5-Dimethylphenoxy)-1-methylsulfonylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethylphenoxy)-1-methylsulfonylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as DM235 and has been studied extensively for its effects on the central nervous system. DM235 is a piperidine derivative that has been synthesized and tested for its potential use in the treatment of various neurological disorders.
Mecanismo De Acción
DM235 works by modulating the activity of various neurotransmitters in the brain, including dopamine, acetylcholine, and glutamate. It also has antioxidant properties that help protect neurons from damage caused by oxidative stress.
Biochemical and Physiological Effects:
DM235 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It also has neuroprotective properties and can protect neurons from damage caused by oxidative stress. DM235 has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DM235 is that it has been extensively studied in animal models of neurological disorders, which provides a wealth of data on its potential therapeutic effects. However, one limitation of DM235 is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its effects.
List of
Direcciones Futuras
1. Further studies are needed to understand the precise mechanism of action of DM235.
2. Clinical trials are needed to evaluate the safety and efficacy of DM235 in humans.
3. Studies are needed to determine the optimal dosage and administration schedule for DM235.
4. Studies are needed to evaluate the long-term effects of DM235 on cognitive function and neuronal health.
5. Further studies are needed to evaluate the potential of DM235 as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis.
6. Studies are needed to determine the potential side effects of DM235 and to develop strategies to mitigate these effects.
Métodos De Síntesis
The synthesis of DM235 involves a multi-step process that includes the reaction of 2,5-dimethylphenol with piperidine, followed by the addition of methylsulfonyl chloride. The resulting compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
DM235 has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Several studies have shown that DM235 has neuroprotective properties and can improve cognitive function in animal models of these diseases.
Propiedades
IUPAC Name |
4-(2,5-dimethylphenoxy)-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-11-4-5-12(2)14(10-11)18-13-6-8-15(9-7-13)19(3,16)17/h4-5,10,13H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLDFBBYXIEXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7531036.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide](/img/structure/B7531052.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-propan-2-yloxyacetamide](/img/structure/B7531085.png)
![N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531093.png)




![N-[2-(2-methylpiperidin-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531116.png)
![3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7531118.png)